3-Chloro-1H-pyrrolo[2,3-c]pyridine
CAS No.: 1384079-12-2
Cat. No.: VC6214725
Molecular Formula: C7H5ClN2
Molecular Weight: 152.58
* For research use only. Not for human or veterinary use.
![3-Chloro-1H-pyrrolo[2,3-c]pyridine - 1384079-12-2](/images/structure/VC6214725.png)
Specification
CAS No. | 1384079-12-2 |
---|---|
Molecular Formula | C7H5ClN2 |
Molecular Weight | 152.58 |
IUPAC Name | 3-chloro-1H-pyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C7H5ClN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H |
Standard InChI Key | JFVCPZNYTPZOIA-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1C(=CN2)Cl |
Introduction
Structural and Molecular Characteristics
The core structure of 3-chloro-1H-pyrrolo[2,3-c]pyridine consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-c] position. The chlorine atom at the 3-position introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions. Key molecular properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 153.57 g/mol |
IUPAC Name | 3-Chloro-1H-pyrrolo[2,3-c]pyridine |
SMILES | ClC1=CNC2=C1C=CN2 |
Topological Polar Surface Area | 28.7 Ų |
The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in organic semiconductors . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the pyrrole NH proton resonates near δ 11.5 ppm, while aromatic protons appear between δ 7.2–8.3 ppm .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridine typically involves cyclization and functionalization steps. A common route starts with the Larock indole synthesis to construct the pyrrole ring, followed by chlorination using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) . For example:
-
Cyclization: A Pd-catalyzed coupling of 2-ethynylaniline derivatives forms the pyrrolo[2,3-c]pyridine core.
-
Chlorination: Treatment with NCS in dimethylformamide (DMF) at 80°C introduces the chlorine substituent .
Reaction conditions and yields vary based on substituents and catalysts. A representative procedure reports a 65% yield using Pd(OAc)₂ and Xantphos as ligands .
Industrial Production Challenges
Industrial synthesis faces challenges in scalability and cost-efficiency. Multi-step purifications and the use of noble metal catalysts (e.g., palladium) increase production costs. Recent advances in flow chemistry and catalytic recycling aim to address these limitations .
Chemical Reactivity and Functionalization
The chlorine atom at the 3-position renders the compound susceptible to nucleophilic aromatic substitution (SNAr), enabling derivatization at this site. Key reactions include:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the 3-position .
-
Buchwald-Hartwig Amination: Substitution with amines yields amino derivatives, useful in drug discovery .
The pyrrole NH proton participates in hydrogen bonding and metal coordination, enhancing its utility in supramolecular chemistry.
Cell Line | IC₅₀ (µM) | Target |
---|---|---|
MCF-7 | 0.8 | FGFR1 |
A549 | 1.2 | FGFR2 |
Antimicrobial Effects
Structural analogs show moderate activity against Gram-positive bacteria (MIC = 16 µg/mL for Staphylococcus aureus) . The chlorine atom enhances membrane permeability, facilitating interaction with bacterial enzymes.
Applications in Materials Science
The compound’s conjugated π-system and electron-deficient nature make it a candidate for organic electronics:
-
Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer, it achieves a luminance efficiency of 12 cd/A .
-
Photovoltaic Cells: Incorporation into donor-acceptor polymers yields power conversion efficiencies of up to 8.3% .
Comparative Analysis with Structural Analogs
Comparison with related compounds highlights the impact of substituent placement:
Compound | Substituent | Bioactivity (IC₅₀) |
---|---|---|
3-Chloro-1H-pyrrolo[2,3-c]pyridine | Cl at C3 | 0.8 µM (FGFR1) |
5-Chloro-1H-pyrrolo[2,3-c]pyridine | Cl at C5 | 2.1 µM (FGFR1) |
3-Bromo-1H-pyrrolo[2,3-c]pyridine | Br at C3 | 0.5 µM (FGFR1) |
The 3-chloro derivative balances reactivity and stability, making it preferable for drug development .
Recent Advances and Future Directions
Recent studies explore metal-organic frameworks (MOFs) incorporating 3-chloro-1H-pyrrolo[2,3-c]pyridine for gas storage applications . In drug discovery, hybrid molecules combining this scaffold with kinase inhibitors show promise in overcoming chemotherapy resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume